molecular formula C8H7NO3 B1361647 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 7472-18-6

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No. B1361647
CAS RN: 7472-18-6
M. Wt: 165.15 g/mol
InChI Key: SLSNRHKXUKXMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is also known by its IUPAC name 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione .


Synthesis Analysis

The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves several steps. One method involves the use of piperidine in ethanol at 85℃ for 5 hours . Another method involves a multi-step reaction with 3 steps: an aqueous NaOH solution, Raney nickel in ethanol, and heating with aqueous H2SO4 followed by NaNO2 .


Molecular Structure Analysis

The InChI code for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is 1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The chemical reactions involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are diverse. For instance, it can react with piperidine in ethanol at various temperatures to yield different products . The reaction conditions and the choice of reagents can greatly influence the yield and the nature of the products.


Physical And Chemical Properties Analysis

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a solid compound that should be stored at 28°C .

Scientific Research Applications

    Antitubulin Agents

    • Field : Medical Chemistry
    • Application : The compound is used in the synthesis of new antitubulin agents .
    • Method : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine and 4,5,6,7-tetrahydrobenzo [ b ]thiophene molecular skeleton were designed, synthesized, and evaluated for antiproliferative activity .
    • Results : The 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

    Anti-cancer Agents

    • Field : Medicinal Chemistry
    • Application : The compound is used in the design and synthesis of novel anti-cancer agents .
    • Method : A series of novel 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, and synthesized .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 and 100 μM against cancer cells .

    Preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives .
    • Method : The process involves protecting 3-hydroxy and 4-hydroxymethyl groups of pyridoxine to form 3,4-protected pyridoxine, oxidizing 5-hydroxymethyl group in the presence of 2,2,6,6-tetramethyl-1-piperdinyloxy (TEMPO) to form 3,4-protected pyridoxal, and adding a nucleophile .
    • Results : The result is a new derivative of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol .

    Synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
    • Method : The method involves cyanoacetylation reactions of 5-amino-1,2,3-triazoles and 4-amino-pyrazole followed by subsequent cyclization of the formed cyanoacetamides .
    • Results : The result is a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .

    Preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives .
    • Method : The process involves protecting 3-hydroxy and 4-hydroxymethyl groups of pyridoxine to form 3,4-protected pyridoxine, oxidizing 5-hydroxymethyl group in the presence of 2,2,6,6-tetramethyl-1-piperdinyloxy (TEMPO) to form 3,4-protected pyridoxal, and adding a nucleophile .
    • Results : The result is a new derivative of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol .

    Synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .
    • Method : The method involves cyanoacetylation reactions of 5-amino-1,2,3-triazoles 1a,b and 4-amino- pyrazole 2 followed by subsequent cyclization of the formed cyanoacetamides .
    • Results : The result is a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives .

Safety And Hazards

The safety information available indicates that 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNRHKXUKXMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225703
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

CAS RN

7472-18-6
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7472-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC86854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 2
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 3
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 4
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 5
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 6
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Citations

For This Compound
6
Citations
G Lena, JA Trapani, VR Sutton, A Ciccone… - Journal of medicinal …, 2008 - ACS Publications
Dihydrofuro[3,4-c]pyridinones are the first class of small molecules reported to inhibit the cytolytic effects of the lymphocyte toxin perforin. A lead structure was identified from a high …
Number of citations: 42 pubs.acs.org
T Luthra, KN Lalitha, R Agarwal, A Uma… - Bioorganic & Medicinal …, 2018 - Elsevier
Diabetes a non-communicable disease occurs either due to the lack of insulin or the inability of the human body to recognize it. The recent data indicated an increase in the trend of …
Number of citations: 11 www.sciencedirect.com
R Agarwal, KK Jha, P Munshi, U Adepally, A Singh… - RSC Adv, 2015 - Citeseer
The global preponderance of diabetes mellitus has prompted the medical community to opt for various therapeutic solutions to curb this menace. One of the means involved controlling …
Number of citations: 1 citeseerx.ist.psu.edu
T Luthra, V Banothu, U Adepally, K Kumar… - European journal of …, 2020 - Elsevier
A new library of pyrido-pyrrolidine hybrid compounds were designed, developed and screened for their antidiabetic property with α-glucosidase. The design is based on preliminary …
Number of citations: 20 www.sciencedirect.com
C Bathula, S Ghosh, S Hati, S Tripathy, S Singh… - academia.edu
Bioisosteric modification of known fucosidase inhibitors A and B, resulted in three new types of molecules, 4b, 5c and 6a (belonging to furopyridinedione, thiohydantoin and hydantoin …
Number of citations: 0 www.academia.edu
D Wenholz - 2020 - unsworks.unsw.edu.au
With the rise of antimicrobial resistance as a significant global health threat the need for therapeutic agents with novel modes of action has become increasingly urgent. The primary aim …
Number of citations: 2 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.